1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Medicinal Chemistry Physicochemical Properties ADME

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) is a substituted acetophenone derivative. Its structure incorporates a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on a phenyl ring, classifying it as a fluorinated aryl ketone.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B12856656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC
InChIInChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3
InChIKeyOEGFFZSWJJTGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: A Key Fluorinated Aryl Ketone Building Block for Medicinal Chemistry


1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one (CAS: 1488600-58-3) is a substituted acetophenone derivative. Its structure incorporates a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on a phenyl ring, classifying it as a fluorinated aryl ketone . This specific substitution pattern contributes to a calculated LogP of 2.53 [1] and makes it a valuable synthetic intermediate for generating diverse pharmacologically relevant structures, particularly in the development of CB1 receptor modulators and other fluorinated drug candidates [2].

Why 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one Cannot Be Simply Replaced by Non-Fluorinated or 4'-Substituted Analogs


Simple substitution with non-fluorinated or alternative regioisomeric analogs is not functionally equivalent. The specific combination of the electron-donating 2-methoxy group and the strong electron-withdrawing 4-trifluoromethyl group on the same acetophenone core is unique. This substitution pattern directly impacts the compound's physicochemical properties, such as its calculated lipophilicity (LogP = 2.53) [1], which is distinct from analogs like 4'-trifluoromethylacetophenone (LogP ~2.1) or 2-methoxyacetophenone (LogP ~1.5). Furthermore, a specific synthetic route to this compound achieves an overall yield of >85% [2], a metric that may not be replicated with alternative building blocks and could affect the cost-efficiency of a synthetic project. In the context of structure-activity relationships, this precise substitution pattern is critical for the activity of certain downstream targets, such as Cannabinoid Receptor 1 (CB1) modulators [3], where a different substitution pattern would lead to a loss of desired activity.

Quantitative Evidence Guide for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one: Lipophilicity, Synthesis, and Purity


Lipophilicity (LogP) Comparison vs. Non-Fluorinated and 4'-Substituted Analogs

The calculated partition coefficient (LogP) of 1-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is 2.53 [1]. This value is higher than that of non-fluorinated analog 2-methoxyacetophenone (LogP ~1.5) and is also distinct from the 4'-substituted regioisomer 4'-trifluoromethylacetophenone (LogP ~2.1), which lacks the ortho-methoxy group. This difference in lipophilicity directly influences membrane permeability and metabolic stability, key parameters in drug discovery.

Medicinal Chemistry Physicochemical Properties ADME

Synthesis Efficiency: A High-Yielding Route (>85%) to 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

A specific synthetic method for preparing 2-methoxy-4'-trifluoromethyl acetophenone, a synonym for the target compound, has been reported with an overall yield higher than 85% [1]. This method proceeds via cross-ester condensation, hydrolysis, and decarboxylation of methyl 4-trifluoromethyl benzoate and methyl methoxyacetate.

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Commercial Availability and Purity Benchmarks (95-99%) for Procurement

Multiple commercial suppliers list 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one with specified purity levels, including 95% , 98% , and 99% . The compound's presence in the portfolios of major vendors like Leyan (a subsidiary of Shanghai Haohong) and Suzhou Shiya Biopharmaceuticals indicates established supply chains and consistent quality control.

Procurement Chemical Sourcing Analytical Chemistry

Optimal Application Scenarios for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one in Drug Discovery and Chemical Synthesis


Synthesis of CB1 Receptor Modulators

This compound serves as a key starting material or intermediate in the synthesis of Cannabinoid Receptor 1 (CB1) modulators, as exemplified in patent literature [1]. Its specific substitution pattern is integral to the pharmacophore required for activity on this target. Researchers focused on metabolic disorders or CNS diseases mediated by CB1 should prioritize this specific building block over other fluorinated acetophenones.

Medicinal Chemistry Campaigns Requiring High Lipophilicity (LogP > 2.0)

The calculated LogP of 2.53 [2] positions this compound as an excellent starting point for designing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. In programs where non-fluorinated analogs (LogP ~1.5) fail to achieve desired cellular activity, this building block provides a quantifiable advantage for improving pharmacokinetic profiles.

Cost-Efficient Large-Scale Synthesis of Fluorinated Heterocycles

The availability of a high-yielding synthetic route (>85% overall yield) [3] makes this compound an economically attractive choice for projects that require multi-gram to kilogram quantities. The established supply chain with purities up to 99% minimizes purification steps and associated costs, streamlining the synthesis of diverse fluorinated heterocycles or other complex molecules.

Research on Structure-Activity Relationships (SAR) of Ortho-Methoxy and Para-CF3 Substituents

The unique combination of an ortho-methoxy group and a para-trifluoromethyl group on the acetophenone core makes this compound a valuable probe for SAR studies. It allows researchers to directly compare the influence of this specific substitution pattern against analogs like 4'-trifluoromethylacetophenone or 2-methoxyacetophenone on biological activity, enzyme inhibition, or material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.